molecular formula C9H13NO5 B3061048 2-(Diethoxymethyl)-5-nitrofuran CAS No. 3455-50-3

2-(Diethoxymethyl)-5-nitrofuran

Cat. No.: B3061048
CAS No.: 3455-50-3
M. Wt: 215.2 g/mol
InChI Key: KCOCEYGKBVVPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethoxymethyl)-5-nitrofuran is an organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial and antifungal properties. This compound is characterized by the presence of a nitro group attached to a furan ring, which is further substituted with a diethoxymethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxymethyl)-5-nitrofuran typically involves the nitration of a furan derivative followed by the introduction of the diethoxymethyl group. One common method includes the following steps:

    Nitration: The furan ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Diethoxymethylation: The nitrated furan is then reacted with diethyl orthoformate in the presence of an acid catalyst to introduce the diethoxymethyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Nitration: Using large reactors to ensure uniform nitration of the furan derivative.

    Purification: The nitrated product is purified through crystallization or distillation.

    Diethoxymethylation: The purified nitrated furan is then subjected to diethoxymethylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxymethyl)-5-nitrofuran undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-(Diethoxymethyl)-5-aminofuran.

    Substitution: Formation of various substituted furans depending on the reagents used.

Scientific Research Applications

2-(Diethoxymethyl)-5-nitrofuran has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties. Researchers are exploring its use in developing new antibiotics and antifungal agents.

    Biology: It is used in biological studies to understand the mechanism of action of nitrofuran derivatives and their effects on microbial cells.

    Industry: It is used as an intermediate in the synthesis of other chemical compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Diethoxymethyl)-5-nitrofuran involves the interaction of its nitro group with microbial enzymes. The nitro group undergoes reduction within the microbial cell, leading to the formation of reactive intermediates that can damage DNA, proteins, and other cellular components. This results in the inhibition of microbial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.

    Furazolidone: A nitrofuran used to treat bacterial and protozoal infections.

    Nitrofurazone: Used as a topical antibacterial agent.

Uniqueness

2-(Diethoxymethyl)-5-nitrofuran is unique due to the presence of the diethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of solubility, stability, and interaction with biological targets compared to other nitrofuran derivatives.

Properties

IUPAC Name

2-(diethoxymethyl)-5-nitrofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-3-13-9(14-4-2)7-5-6-8(15-7)10(11)12/h5-6,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOCEYGKBVVPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(O1)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188088
Record name Furan, 2-(diethoxymethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3455-50-3
Record name Furan, 2-(diethoxymethyl)-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003455503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-(diethoxymethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diethoxymethyl)-5-nitrofuran
Reactant of Route 2
Reactant of Route 2
2-(Diethoxymethyl)-5-nitrofuran
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(Diethoxymethyl)-5-nitrofuran
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(Diethoxymethyl)-5-nitrofuran
Reactant of Route 5
Reactant of Route 5
2-(Diethoxymethyl)-5-nitrofuran
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Diethoxymethyl)-5-nitrofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.